molecular formula C19H15ClN4O3S B2469606 2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-60-1

2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2469606
CAS No.: 396721-60-1
M. Wt: 414.86
InChI Key: QREDTOJAZRALME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule designed for advanced biochemical research. It is of significant interest in pharmacological studies due to its potent and specific antagonistic activity against Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This mechanism is shared by closely related chemical analogs, such as 2-chloro-5-nitro-N-(4-pyridyl)benzamide, which has been characterized as a potent, specific, and high-affinity PPARγ antagonist . The compound serves as a critical tool for elucidating the complex PPARγ signaling pathways, which play a central role in adipocyte differentiation, lipid metabolism, and insulin sensitization . By selectively inhibiting this nuclear receptor, researchers can probe its function in various disease models, including metabolic syndrome, type 2 diabetes, and cancers where PPARγ is implicated. The incorporation of the thieno[3,4-c]pyrazole scaffold is intended to enhance molecular interactions with the target receptor, potentially leading to improved selectivity and potency. This compound is provided for research applications only, including in vitro binding assays, functional cellular screens, and investigative studies aimed at decoding metabolic disease mechanisms.

Properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-17(11)23-18(14-9-28-10-16(14)22-23)21-19(25)13-8-12(24(26)27)6-7-15(13)20/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDTOJAZRALME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Molecular Formula : C18H19ClN4O3S
  • Molecular Weight : 396.89 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of specific kinases and modulation of cell cycle progression.
  • Case Study : A derivative with a similar structure showed an IC50 value of 0.39 µM against HCT116 cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented:

  • Mechanism : These compounds often inhibit pro-inflammatory cytokines and reduce oxidative stress.
  • Research Findings : In a study assessing various pyrazole derivatives, compounds exhibited significant inhibition of inflammation markers in vitro .

Antimicrobial Properties

The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been explored:

  • Mechanism : The mechanism typically involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Research Findings : Compounds similar to 2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown effectiveness against a range of bacterial strains .

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerHCT1160.39
Anti-inflammatoryVariousNot specified
AntimicrobialBacterial StrainsNot specified

Preparation Methods

Cyclocondensation of Hydrazines with Thiophene-Derived Ketones

The most efficient route involves reacting 3,4-dihydrothiophen-2(5H)-one A with o-tolylhydrazine B under acidic conditions (HCl, EtOH, reflux, 12 h), yielding 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole C (Scheme 1). Regioselectivity is ensured by the electron-donating methyl group on the hydrazine, directing cyclization to the 3-position.

Scheme 1 :
$$ \text{A} + \text{B} \xrightarrow{\text{HCl, EtOH}} \text{C} $$
Yield: 78–85%

Alternative 1,3-Dipolar Cycloaddition Approaches

While diazo compounds or nitrilimines can form pyrazoles via [3+2] cycloaddition, this method produces regioisomeric mixtures (e.g., D and E in 3:2 ratios) when applied to thiophene systems, making it less favorable.

Functionalization of the Pyrazole Intermediate

Introduction of the Primary Amine Group

Treatment of C with benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and NH₄OH introduces the 3-amine group, yielding 3-amino-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole F (Scheme 2). Tosyl protection (TsCl, NaH, THF) prevents undesired side reactions during subsequent steps.

Scheme 2 :
$$ \text{C} \xrightarrow{\text{PyBOP, NH₄OH}} \text{F} $$
Yield: 70–75%

Synthesis of 2-Chloro-5-Nitrobenzoyl Chloride

Nitration and Chlorination of Benzoic Acid

Benzoic acid G undergoes nitration (HNO₃/H₂SO₄, 0°C, 2 h) to yield 5-nitrobenzoic acid H , followed by chlorination (SOCl₂, PCl₅, 80°C, 4 h) to produce 2-chloro-5-nitrobenzoyl chloride I (Scheme 3). The sequence prioritizes nitration before chlorination to leverage the meta-directing effect of the nitro group.

Scheme 3 :
$$ \text{G} \xrightarrow{\text{HNO₃}} \text{H} \xrightarrow{\text{SOCl₂}} \text{I} $$
Yield: Nitration (82%), Chlorination (88%)

Amide Coupling and Final Product Isolation

Amidation of the Pyrazole Amine

Reaction of F with I in dry DMF (Et₃N, 0°C → rt, 6 h) affords the target compound J (Scheme 4). MnO₂ (10 mol%) oxidizes any residual alcohols to ketones, enhancing purity.

Scheme 4 :
$$ \text{F} + \text{I} \xrightarrow{\text{Et₃N, DMF}} \text{J} $$
Yield: 68–72%

Optimization and Comparative Analysis

Solvent and Catalyst Screening

  • DMF vs. THF : DMF improves solubility of I , increasing yield by 15% compared to THF.
  • MnO₂ vs. TEMPO : MnO₂ achieves full oxidation of intermediates at lower catalyst loadings (10 mol% vs. 20 mol%).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar–H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.45–7.32 (m, 4H, o-tolyl), 4.62 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 680 cm⁻¹ (C–Cl).

Challenges and Alternative Pathways

Regiochemical Control in Pyrazole Formation

Using α-benzotriazolylenones (Katritzky method) enables selective substitution at the 4-position of the pyrazole, avoiding regioisomer formation.

Stability of Nitro Groups Under Acidic Conditions

Early-stage nitration risks decomposition; introducing the nitro group post-amide coupling (via Pd-catalyzed C–H activation) is under investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.